3-(Cyanomethyl)-4-nitrobenzoic acid
Overview
Description
Lactitol monohydrate is a sugar alcohol derived from lactose. It is commonly used as a low-calorie sweetener in various food products and as a laxative in medical applications. Lactitol monohydrate has approximately 30-40% of the sweetness of sucrose and is known for its stability, making it suitable for baking and other food preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactitol monohydrate is synthesized through the hydrogenation of lactose. The process involves dissolving lactose in water, followed by the addition of hydrogen gas in the presence of a catalyst, typically Raney nickel. The hydrogenation reaction reduces the carbonyl group of lactose to form lactitol .
Industrial Production Methods: Industrial production of lactitol monohydrate involves several steps:
Hydrogenation: Lactose is dissolved in water and hydrogenated using Raney nickel as a catalyst.
Crystallization: The resulting solution is cooled and seeded to initiate crystallization. .
Purification: The crystallized lactitol monohydrate is separated from the mother liquor by centrifugation and further purified to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Lactitol monohydrate undergoes several types of chemical reactions, including:
Oxidation: Lactitol can be oxidized to form lactobionic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas and Raney nickel catalyst are used for the hydrogenation of lactose.
Major Products:
Oxidation: Lactobionic acid.
Reduction: Lactitol monohydrate.
Scientific Research Applications
Lactitol monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sugar alcohols and derivatives.
Biology: Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine: Used as an osmotic laxative to treat chronic idiopathic constipation and hepatic encephalopathy
Industry: Employed in the production of low-calorie foods, sugar-free candies, cookies, chocolate, and ice cream.
Mechanism of Action
Lactitol monohydrate is often compared with other sugar alcohols such as sorbitol, mannitol, and xylitol. Here are some key points of comparison:
Sorbitol: Similar to lactitol in its use as a low-calorie sweetener and laxative. sorbitol is derived from glucose rather than lactose.
Mannitol: Also used as a sweetener and laxative, but has a different chemical structure and is derived from mannose.
Xylitol: Known for its dental benefits, xylitol is used as a sweetener in sugar-free gum and candies. .
Uniqueness of Lactitol Monohydrate:
Source: Derived from lactose, making it unique among sugar alcohols.
Stability: High stability, especially in baking applications.
Prebiotic Effects: Promotes colon health by acting as a prebiotic
Comparison with Similar Compounds
- Sorbitol
- Mannitol
- Xylitol
Properties
IUPAC Name |
3-(cyanomethyl)-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMKJWDGKJFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544068 | |
Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104825-21-0 | |
Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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